
sodium;oxido(oxo)phosphanium
Overview
Description
Sodium;oxido(oxo)phosphanium, also referred to as sodium tetraphosphate (Na₆P₄O₁₃), is a polyphosphate compound characterized by a cyclic or linear arrangement of phosphorus-oxygen (P–O) units coordinated with sodium ions. Its structure comprises four interconnected PO₄ tetrahedra, forming a tetrameric phosphate backbone . This compound is notable for its role in industrial applications, including water treatment, detergent formulations, and as a dispersing agent due to its chelating properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: sodium;oxido(oxo)phosphanium can be synthesized through the reaction of white phosphorus with sodium hydroxide. The reaction involves the following steps:
- White phosphorus reacts with sodium hydroxide in the presence of water to form sodium hypophosphite and hydrogen gas: [ \text{P}_4 + \text{NaOH} + \text{H}_2\text{O} \rightarrow \text{NaH}_2\text{PO}_2 + \text{H}_2 ]
- The resulting solution is then evaporated to obtain the crystalline sodium hypophosphite.
Industrial Production Methods: Industrial production of sodium hypophosphite typically involves the same reaction as described above but on a larger scale. The process is carefully controlled to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: sodium;oxido(oxo)phosphanium undergoes various chemical reactions, including:
Reduction: It acts as a reducing agent in many chemical reactions. For example, it can reduce metal ions to their respective metals.
Oxidation: It can be oxidized to form phosphorous acid and phosphoric acid.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Reducing Reactions: Sodium hypophosphite is commonly used with metal salts in aqueous solutions to reduce metal ions.
Oxidizing Reactions: Oxidizing agents such as hydrogen peroxide can oxidize sodium hypophosphite to phosphorous acid and phosphoric acid.
Major Products Formed:
Reduction: Metal deposits (e.g., nickel, copper) are formed when sodium hypophosphite is used as a reducing agent.
Oxidation: Phosphorous acid (H₃PO₃) and phosphoric acid (H₃PO₄) are the major products formed during oxidation.
Scientific Research Applications
sodium;oxido(oxo)phosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various chemical syntheses and reactions.
Biology: It is employed in the preparation of certain biological buffers and reagents.
Medicine: Sodium hypophosphite is used in the formulation of some pharmaceutical products due to its reducing properties.
Industry: It is widely used in electroless plating processes, particularly for nickel and copper plating. It is also used as a stabilizer in the polymer industry and as a water treatment agent.
Mechanism of Action
The mechanism by which phosphinic acid, sodium salt (1:1) exerts its effects is primarily through its reducing properties. It donates electrons to other substances, thereby reducing them. This property is utilized in various applications, such as metal plating and chemical synthesis. The molecular targets and pathways involved include the reduction of metal ions to their elemental forms and the stabilization of polymers by preventing oxidation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Sodium Tetraphosphate (Na₆P₄O₁₃) vs. Barium Metaphosphate (BaP₂O₆)
Key Differences :
- Sodium tetraphosphate’s cyclic structure enhances its solubility and chelation efficiency compared to barium metaphosphate’s linear dimeric form, which is tailored for high-temperature stability in glass manufacturing .
Sodium Tetraphosphate vs. Manganese Phosphate Hydrates
Key Differences :
- The Mn²⁺ in manganese phosphate contributes to its electrochemical utility, whereas sodium tetraphosphate’s Na⁺ ions facilitate ionic interactions in aqueous systems .
Sodium Tetraphosphate vs. Organophosphanium Salts
Key Differences :
- CAP derivatives are amphiphilic, enabling interactions with biological membranes, unlike sodium tetraphosphate’s purely inorganic and hydrophilic nature .
Structural and Functional Insights
- Phosphorus Coordination: Sodium tetraphosphate’s P–O–P linkages contrast with organophosphanium salts’ direct P–C bonds (e.g., CAP), altering reactivity and solubility .
- Metal Ion Influence : Alkali metal ions (Na⁺) in tetraphosphates favor solubility, while transition metals (Mn²⁺, Ba²⁺) enhance thermal stability or electrochemical activity .
- Industrial vs. Biomedical Utility: Sodium tetraphosphate’s chelation capacity is exploited in detergents, whereas organophosphanium salts are engineered for targeted bioactivity .
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for sodium oxido(oxo)phosphanium derivatives, and how do reaction conditions influence product purity?
Sodium tetraphosphate (Na₆P₄O₁₃, CAS 7727-67-5) is typically synthesized via controlled dehydration of sodium phosphates at elevated temperatures (300–500°C). Key parameters include stoichiometric ratios of NaH₂PO₄ and Na₂HPO₄, reaction time, and cooling rates to prevent hydrolysis . Purity is assessed via X-ray diffraction (XRD) and titration against standardized acids. Variations in pH during synthesis may lead to byproducts like pyrophosphates or metaphosphates, necessitating post-synthesis rinsing with anhydrous ethanol .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of sodium oxido(oxo)phosphanium compounds?
- XRD : Resolves crystallographic parameters (e.g., unit cell dimensions) and detects polymorphic phases. Refinement using SHELXL is recommended for high-resolution data .
- FTIR : Identifies P–O–P bridging vibrations (900–1200 cm⁻¹) and Na–O bonding (400–600 cm⁻¹) .
- ³¹P NMR : Distinguishes between cyclic (Q³) and chain (Q²) phosphate units, with shifts at −20 to −25 ppm for tetraphosphates .
Q. How do thermodynamic properties (e.g., solubility, thermal stability) of sodium oxido(oxo)phosphanium compare to other condensed phosphates?
Sodium tetraphosphate exhibits higher solubility in polar solvents (e.g., water: ~50 g/100 mL at 25°C) compared to pyrophosphates (~6 g/100 mL) due to its branched structure. Differential scanning calorimetry (DSC) reveals decomposition onset at 620°C, with exothermic peaks corresponding to recrystallization into orthophosphates .
Advanced Research Questions
Q. What experimental design considerations are critical for avoiding hydrolysis artifacts in sodium oxido(oxo)phosphanium studies?
Hydrolysis is minimized by:
- Conducting reactions under inert atmospheres (argon/glovebox).
- Using anhydrous solvents (e.g., dimethyl sulfoxide) for non-aqueous syntheses.
- Rapid quenching of reaction mixtures to prevent moisture ingress . Validation via ion chromatography can quantify hydrolytic breakdown into orthophosphates .
Q. How can researchers address discrepancies in crystallographic data when sodium oxido(oxo)phosphanium exhibits polymorphism?
Polymorphic forms (e.g., α- vs. β-Na₆P₄O₁₃) require:
- High-resolution synchrotron XRD to resolve overlapping reflections.
- Rietveld refinement in SHELXL with constraints on atomic displacement parameters .
- Computational modeling (DFT) to predict stable polymorphs under varying temperatures .
Q. What strategies resolve contradictions in reported catalytic activity of sodium oxido(oxo)phosphanium in organic reactions?
Discrepancies often arise from surface area differences (nanoparticles vs. bulk). Standardize testing by:
- Synthesizing particles with controlled size (e.g., sol-gel methods).
- Using BET analysis to correlate surface area with reaction kinetics.
- Cross-referencing with mechanistic studies (e.g., in situ Raman spectroscopy) .
Q. What methodological approaches are recommended when encountering conflicting solubility data in different solvent systems?
- Systematic variation of solvent polarity (e.g., water, ethanol, acetonitrile).
- Gravimetric analysis post-evaporation to quantify residual solids.
- Pairing with molecular dynamics simulations to model solvent interactions .
Q. Methodological Resources
Technique | Application | Key References |
---|---|---|
SHELXL | Crystallographic refinement | SHELX family programs |
³¹P NMR | Phosphate speciation | Nomenclature guidelines |
DSC/TGA | Thermal decomposition | USP monographs |
Properties
IUPAC Name |
sodium;oxido(oxo)phosphanium | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.HO2P/c;1-3-2/h;3H/q+1; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXGLOVMOABDLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][PH+]=O.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HNaO2P+ | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10039-56-2 (monohydrate) | |
Record name | Sodium hypophosphite [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30873901 | |
Record name | Sodium phosphinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30873901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.970 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid | |
Record name | Phosphinic acid, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
7681-53-0 | |
Record name | Sodium hypophosphite [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphinic acid, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium phosphinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30873901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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